Enthalpy-Driven Host-Guest Binding: 4-Pentylpyridine vs 4-Methylpyridine with Synthetic Receptors
4-Pentylpyridine exhibits a ΔΔH° of -16.4 kJ mol⁻¹ relative to 4-methylpyridine when binding to a hydrophilic zinc porphyrin receptor (Receptor 1), indicating a strongly enthalpy-driven hydrophobic binding interaction [1][2]. This contrasts with the entropic driving force observed for 4-pentylpyridine binding to more hydrophobic receptors (ΔΔS° = 39.6 J K⁻¹ mol⁻¹). The free energy gain per CH₂ group extension from methyl to pentyl is 2.6 kJ mol⁻¹ for this receptor system [1]. These thermodynamic parameters are not generalizable across alkylpyridines; the 4-pentyl substitution pattern and chain length directly modulate the enthalpy-entropy compensation profile.
| Evidence Dimension | Binding enthalpy difference (ΔΔH°) for alkylpyridine-zinc porphyrin complexation |
|---|---|
| Target Compound Data | ΔΔH° = -16.4 kJ mol⁻¹ (4-pentylpyridine vs 4-methylpyridine baseline) |
| Comparator Or Baseline | 4-Methylpyridine (baseline, ΔΔH° defined as 0) |
| Quantified Difference | ΔΔH° = -16.4 kJ mol⁻¹; per-CH₂ free energy gain = 2.6 kJ mol⁻¹ |
| Conditions | Receptor 1 (zinc porphyrin with four POE pillars, MW 750, hydrophilic binding cleft), 298 K, aqueous conditions |
Why This Matters
Researchers designing supramolecular assemblies or extraction systems requiring predictable and tunable thermodynamic binding profiles must select 4-pentylpyridine over shorter-chain 4-alkyl analogs to achieve the desired enthalpy-entropy balance.
- [1] Matsumoto S, Iwamoto H, Mizutani T. Water accessibility to the binding cleft as a major switching factor from entropy-driven to enthalpy-driven binding of an alkyl group by synthetic receptors. Chem Asian J. 2010;5(5):1163-70. PMID: 20379991. View Source
- [2] Iwamoto H. Recognition of 4-alkylpyridines by water-soluble poly(ethylene oxide)-zinc porphyrin conjugates: thermodynamic parameters. scite.ai author profile. ΔΔH° = -16.4 kJ mol⁻¹; per-CH₂ ΔG° = 2.6 kJ mol⁻¹. View Source
